molecular formula C9H9N3OS2 B4730867 2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B4730867
M. Wt: 239.3 g/mol
InChI Key: RNYZYLROTKYDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods.

Mechanism of Action

2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide exerts its effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by this compound leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Another advantage of this compound is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide. One of the directions is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound in combination with other anti-cancer agents. Studies have shown that this compound can enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is the investigation of the potential of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, this compound is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have potent anti-cancer properties, and it can inhibit the growth of cancer cells by inducing apoptosis. This compound exerts its effects through the inhibition of HDAC activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential applications in different fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can inhibit the growth of cancer cells. This compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-6-11-7(5-15-6)4-8(13)12-9-10-2-3-14-9/h2-3,5H,4H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZYLROTKYDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide
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